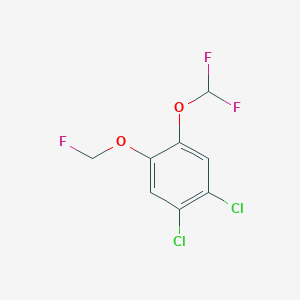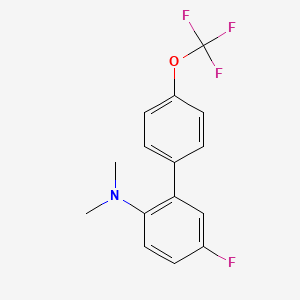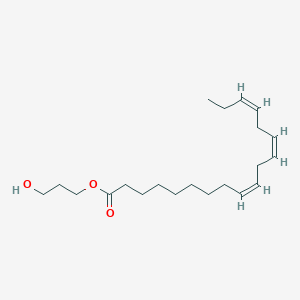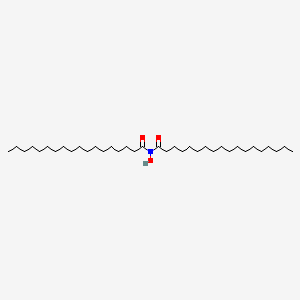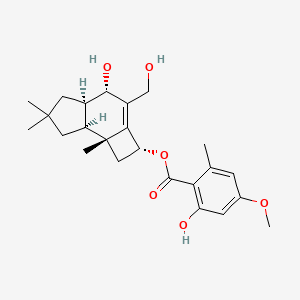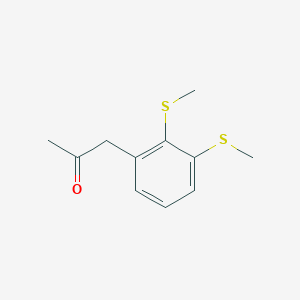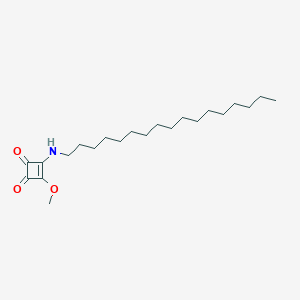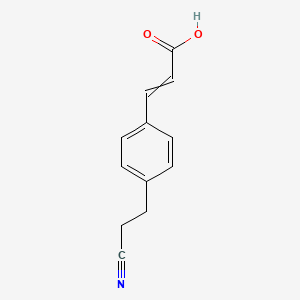
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Cyanoethyl)benzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-(2-Cyanoethyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acrylic acid moiety can undergo polymerization reactions, contributing to the formation of polymeric materials with desired properties.
類似化合物との比較
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the cyanoethyl group.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, leading to different polymerization properties.
Phenylacrylic Acid: Similar structure but without the cyanoethyl group, affecting its reactivity and applications.
Uniqueness
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid is unique due to the presence of both the cyanoethyl and acrylic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
3-[4-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-1-2-10-3-5-11(6-4-10)7-8-12(14)15/h3-8H,1-2H2,(H,14,15) |
InChIキー |
NJWDTIAAOLQGDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC#N)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


